molecular formula C8H12O3 B6182840 1-methyl-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid CAS No. 2613383-97-2

1-methyl-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid

Cat. No.: B6182840
CAS No.: 2613383-97-2
M. Wt: 156.18 g/mol
InChI Key: YUGFNARVBCPMRC-UHFFFAOYSA-N
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Description

1-Methyl-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid is a bicyclic building block of significant interest in modern medicinal chemistry for its role as a saturated bioisostere. Its core structure is part of the 3-oxabicyclo[3.1.1]heptane family, which has been demonstrated by recent crystallographic studies to be a three-dimensional mimic of a meta-substituted benzene ring, possessing nearly identical geometric properties . This makes it a powerful tool for "escaping flatland" in drug discovery, allowing chemists to replace planar meta-benzene rings in active compounds with this saturated, three-dimensional analogue . The primary value of this substitution is a profound improvement in key physicochemical properties. Integrating the 3-oxabicyclo[3.1.1]heptane scaffold into molecular frameworks has been shown to significantly reduce lipophilicity and improve water solubility by over 500% compared to the original benzene-containing drug, as evidenced in analogues of the anticancer drug Sonidegib . The this compound building block, with its carboxylic acid handle, is readily amenable to further synthetic modifications, enabling its incorporation into larger, more complex molecules for structure-activity relationship (SAR) studies and lead optimization . This compound is intended for research applications only and is not intended for human therapeutic or veterinary use.

Properties

CAS No.

2613383-97-2

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

1-methyl-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid

InChI

InChI=1S/C8H12O3/c1-8-2-5(3-8)6(4-11-8)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)

InChI Key

YUGFNARVBCPMRC-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)C(CO2)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 1-methyl-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid typically involves the use of specific starting materials and reaction conditions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-methyl-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-methyl-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional differences between 1-methyl-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid and related bicyclic carboxylic acids:

Compound Name Bicyclic Framework Substituents Functional Groups Key Properties/Applications
This compound (Target) [3.1.1] 1-Methyl, 2-oxa, 4-carboxylic acid Carboxylic acid, ether Hypothesized rigidity; potential pharmaceutical use
7,7-Dichloro-6-oxo-2-thiabicyclo[3.2.0]heptane-4-carboxylic acid [3.2.0] 2-Thia, 6-oxo, 7,7-dichloro Thioether, ketone, Cl Quantum control applications; spin-system studies
6,6-Dimethyl-4-hydroxy[3.1.1]hept-2-ene-2-carboxylic acid [3.1.1] 6,6-Dimethyl, 4-hydroxy, 2-ene Hydroxyl, alkene Cytotoxic activity (IC₅₀: 22.5 μM vs. A549 cells)
3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid [2.1.1] 3,4-Dichlorophenyl, 1-methyl Aromatic Cl, ether Enhanced lipophilicity; synthetic intermediate
7-[...]-2-Thia-5-azabicyclo[3.2.0]heptane-4-carboxylic acid (Amoxicillin) [3.2.0] 2-Thia, 5-aza, 4-carboxylic acid β-lactam, amine, hydroxyl Antibacterial activity; β-lactam antibiotic
1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid [2.2.1] 1-Fluoromethyl Fluorine, ether Electronegativity impacts acidity; drug design

Key Comparative Insights

Bicyclic Framework and Ring Strain
  • The target compound ([3.1.1]) exhibits intermediate ring strain compared to smaller frameworks like [2.1.1] (higher strain) or larger systems like [3.2.0] (lower strain). Strain influences reactivity and stability, as seen in the quantum control applications of [3.2.0] analogs .
  • Amoxicillin ([3.2.0]) leverages its fused β-lactam-thiazolidine ring for antibacterial activity, highlighting how ring size and heteroatoms (N, S) dictate biological function .
Substituent Effects on Bioactivity
  • The 6,6-dimethyl-4-hydroxy[3.1.1] analog demonstrates cytotoxicity against A549 cells (IC₅₀: 22.5 μM), suggesting that hydroxyl and alkene groups enhance bioactivity . In contrast, the target compound’s methyl and ether groups may reduce polarity, affecting cell permeability.
  • Fluoromethyl-substituted analogs ([2.2.1]) show how electronegative substituents like fluorine alter acidity and metabolic stability, a consideration for drug design .

Biological Activity

1-Methyl-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid is a bicyclic compound with potential biological activities. This article reviews its structural characteristics, biological properties, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C8_8H12_{12}O3_3
  • SMILES : CC12CC(C1)C(CO2)C(=O)O
  • InChIKey : YUGFNARVBCPMRC-UHFFFAOYSA-N

The compound features a bicyclic structure which may contribute to its unique biological activities.

Biological Activity Overview

Despite limited literature specifically addressing the biological activity of this compound, several studies on related compounds suggest potential pharmacological properties.

Pharmacological Activities

Research on structurally similar compounds, particularly γ-butyrolactones, reveals various biological activities:

  • Anti-inflammatory Properties : Some γ-butyrolactones exhibit significant anti-inflammatory effects by inhibiting key enzymes such as phospholipase A1 and caspase-1, with IC50_{50} values below 0.001 μM .
  • Anticancer Activity : Compounds within this class have demonstrated cytotoxicity against cancer cell lines, with IC50_{50} values ranging from 0.05 μM to 0.313 μM against various cancer cells .
  • Antimicrobial Effects : Certain γ-butyrolactones show potent antibacterial activities, effective against strains like Streptococcus pyogenes and Proteus mirabilis .
  • Neuroprotective Effects : Some studies indicate that γ-butyrolactones can protect neuronal cells from oxidative stress and may have implications in treating neurodegenerative diseases .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50_{50} / μMReference
γ-butyrolactone (synthetic)Anti-inflammatory<0.001
Cembrane-type butyrolactoneAnticancer34.3
α-amino-γ-lactone ketolideAntibacterial2.4
LactoquinomycinCytotoxic0.149 - 0.313

Case Studies and Research Findings

While specific case studies on this compound are scarce, the following insights can be drawn from related compounds:

Synthetic Studies

Research indicates that structural modifications in bicyclic compounds can lead to enhanced biological activity. For example, modifications that increase lipophilicity often improve the bioavailability and efficacy of these compounds in therapeutic applications.

Computational Studies

Computational analyses have been employed to predict the reactivity and interaction of bicyclic compounds with biological targets, providing insights into their potential mechanisms of action.

Q & A

Q. What are the defining structural features of 1-methyl-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid, and how do they influence its reactivity?

The compound features a bicyclo[3.1.1]heptane framework with an oxygen atom in the oxabicyclo system and a methyl substituent at the 1-position. The rigid bicyclic structure restricts conformational flexibility, enhancing stereochemical control in reactions. The carboxylic acid group at the 4-position facilitates nucleophilic substitutions and hydrogen-bonding interactions, which are critical for its reactivity in coupling reactions (e.g., amide bond formation) .

Q. What synthetic routes are commonly used to prepare this compound?

Synthesis typically involves cyclization of pre-functionalized precursors. For example, cyclopentene derivatives can undergo oxidative cleavage followed by ring-closing metathesis or acid-catalyzed cyclization to form the bicyclic core. Post-functionalization steps, such as carboxylation via carbon dioxide insertion under palladium catalysis, are employed to introduce the carboxylic acid group .

Q. How is the compound characterized to confirm structural integrity and purity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying stereochemistry and substituent positions. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves absolute configuration. Polarimetry or chiral HPLC ensures enantiopurity, particularly for stereoisomeric variants .

Advanced Research Questions

Q. What experimental strategies optimize cyclization efficiency during synthesis?

Key variables include solvent polarity (e.g., dichloromethane for low dielectric stabilization of transition states), temperature control (e.g., −78°C to minimize side reactions), and catalytic systems (e.g., Grubbs catalysts for ring-closing metathesis). Computational modeling (DFT) predicts transition-state geometries, guiding reagent selection (e.g., Lewis acids like BF₃·Et₂O to stabilize intermediates) .

Q. How do steric and electronic effects of the methyl group impact regioselectivity in derivatization?

The methyl group at the 1-position creates steric hindrance, directing electrophilic attacks to the less hindered 4-carboxylic acid site. Electronic effects from the oxygen atom in the oxabicyclo system polarize the electron density, favoring nucleophilic additions at the carbonyl group. For example, amidation with benzylamine proceeds at the carboxylic acid with >90% yield under EDCI/HOBt activation .

Q. What analytical methods resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from differences in assay conditions (pH, ionic strength) or compound purity. Orthogonal validation using surface plasmon resonance (SPR) for binding affinity and isothermal titration calorimetry (ITC) for thermodynamic profiling can reconcile conflicting results. Batch-to-batch purity must exceed 95% (HPLC-UV) to ensure reproducibility .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Systematic substitution at the methyl or carboxylic acid groups (e.g., replacing methyl with trifluoromethyl or esterifying the acid) modulates lipophilicity and hydrogen-bonding capacity. Pharmacophore mapping identifies critical interactions with target proteins (e.g., bacterial penicillin-binding proteins). For instance, methyl-to-ethyl substitution improves MIC values against Staphylococcus aureus by 4-fold .

Q. What computational tools predict the compound’s behavior in complex reaction systems?

Molecular dynamics (MD) simulations model solvation effects and transition states, while quantum mechanics/molecular mechanics (QM/MM) hybrid methods predict regioselectivity in multi-step reactions. Software like Gaussian or ORCA calculates frontier molecular orbitals (FMOs) to identify reactive sites for electrophilic/nucleophilic attacks .

Q. How does the compound’s stability under varying pH conditions affect experimental protocols?

The carboxylic acid group undergoes pH-dependent ionization (pKa ≈ 4.5), influencing solubility and reactivity. In acidic conditions (pH < 3), the protonated form dominates, reducing aqueous solubility but enhancing stability in organic solvents. Buffered solutions (pH 7.4) stabilize the deprotonated form for biological assays. Degradation studies (HPLC-MS) show <5% decomposition after 24 hours at 25°C .

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